[2-(Phenylsulfanyl)phenyl]methanol
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Overview
Description
[2-(Phenylsulfanyl)phenyl]methanol: is an organic compound with the molecular formula C13H12OS. It consists of a phenyl group attached to a sulfanyl group, which is further connected to another phenyl group, and a methanol group attached to the second phenyl ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Phenylsulfanyl)phenyl]methanol typically involves the reaction of 2-bromothiophenol with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Phenylsulfanyl)phenyl]methanol can undergo oxidation reactions to form corresponding sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiophenol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophenol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: [2-(Phenylsulfanyl)phenyl]methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and antioxidant properties .
Medicine: The compound is explored for its potential therapeutic applications. Research is ongoing to evaluate its efficacy in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of [2-(Phenylsulfanyl)phenyl]methanol involves its interaction with specific molecular targets. The sulfanyl group can undergo redox reactions, influencing the redox state of the cellular environment. This can lead to the modulation of various signaling pathways and the regulation of gene expression. The compound’s ability to interact with proteins and enzymes also contributes to its biological activities .
Comparison with Similar Compounds
[2-(Phenylsulfanyl)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
[2-(Phenylsulfanyl)phenyl]acetaldehyde: Contains an acetaldehyde group instead of methanol.
[2-(Phenylsulfanyl)phenyl]acetic acid: Features an acetic acid group instead of methanol.
Uniqueness: [2-(Phenylsulfanyl)phenyl]methanol is unique due to its specific combination of a sulfanyl group and a methanol group attached to a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2-phenylsulfanylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,14H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJNSZRGWUMNNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506758 |
Source
|
Record name | [2-(Phenylsulfanyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1527-14-6 |
Source
|
Record name | [2-(Phenylsulfanyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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